molecular formula C15H17N3O3 B12237636 N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12237636
M. Wt: 287.31 g/mol
InChI Key: JOBUPQZWZTUDNT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of dimethoxybenzenes These compounds are characterized by the presence of two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

    Amidation: The final step involves the amidation of the pyrimidine ring with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-4-10-7-13(17-9-16-10)15(19)18-12-8-11(20-2)5-6-14(12)21-3/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

JOBUPQZWZTUDNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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